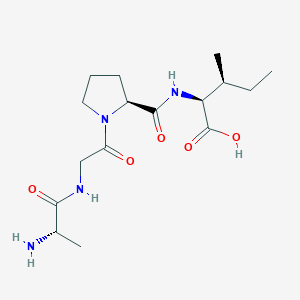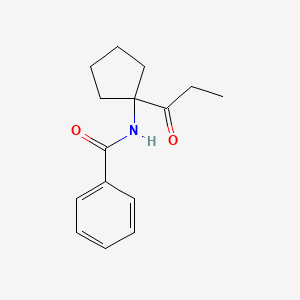![molecular formula C14H10O5S3 B14243339 4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one) CAS No. 344567-18-6](/img/structure/B14243339.png)
4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4-dihydroxythiobenzoyl) sulfoxide is an organic compound with the molecular formula C14H10O5S3. It contains a total of 32 atoms, including 10 hydrogen atoms, 14 carbon atoms, 5 oxygen atoms, and 3 sulfur atoms . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4-dihydroxythiobenzoyl) sulfoxide typically involves the oxidation of sulfides. One common method is the oxidation of sulfanes to sulfoxides using hydrogen peroxide and triflic acid. This method is known for its high yields and tolerance to oxidatively sensitive functional groups . Another method involves the use of periodic acid (H5IO6) catalyzed by FeCl3 in acetonitrile, which provides excellent yields in a short reaction time .
Industrial Production Methods
Industrial production methods for bis(2,4-dihydroxythiobenzoyl) sulfoxide are not well-documented in the literature. the general principles of sulfoxide synthesis, such as the use of oxidizing agents and catalysts, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4-dihydroxythiobenzoyl) sulfoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfones.
Reduction: It can be reduced back to the corresponding sulfide.
Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodic acid, and triflic acid are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used to convert the sulfoxide back to the sulfide.
Substitution: Electrophiles such as alkyl halides can react with the hydroxyl groups under basic conditions.
Major Products
Oxidation: Sulfones are the major products formed from the oxidation of bis(2,4-dihydroxythiobenzoyl) sulfoxide.
Reduction: The corresponding sulfide is the major product of reduction reactions.
Substitution: Various substituted derivatives can be formed depending on the electrophile used.
Applications De Recherche Scientifique
Bis(2,4-dihydroxythiobenzoyl) sulfoxide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an antioxidant in the protection of organic materials from oxidative deterioration.
Mécanisme D'action
The mechanism of action of bis(2,4-dihydroxythiobenzoyl) sulfoxide involves its interaction with various molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3,5-dihydrocarbyl-4-hydroxybenzyl) sulfoxides: These compounds are similar in structure and are used as antioxidants.
Sulfinyl-bis(2,4-dihydroxythiobenzoyl): This compound is a precursor to bis(2,4-dihydroxythiobenzoyl) sulfoxide and shares similar chemical properties.
Uniqueness
Bis(2,4-dihydroxythiobenzoyl) sulfoxide is unique due to its specific arrangement of hydroxyl and sulfoxide groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
344567-18-6 |
|---|---|
Formule moléculaire |
C14H10O5S3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(2,4-dihydroxybenzenecarbothioyl)sulfinyl-(2,4-dihydroxyphenyl)methanethione |
InChI |
InChI=1S/C14H10O5S3/c15-7-1-3-9(11(17)5-7)13(20)22(19)14(21)10-4-2-8(16)6-12(10)18/h1-6,15-18H |
Clé InChI |
NOQIKELVKMJJJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)O)C(=S)S(=O)C(=S)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)






![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)



